7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic organic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure. Its molecular formula is with a molecular weight of approximately 169.6 g/mol. The compound is classified under the category of azabicyclic compounds, which are significant in medicinal chemistry due to their structural properties that can influence biological activity and interactions with various biological targets. It is identified by the Chemical Abstracts Service number 1376248-54-2 and is often used as a building block in synthetic organic chemistry and pharmaceutical research .
The synthesis of 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride can be achieved through several methods, focusing primarily on the introduction of fluorine atoms into the bicyclic framework. Common synthetic routes include:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts, are essential for optimizing yield and purity during synthesis. For instance, reactions may be carried out under inert atmospheres to prevent degradation or side reactions involving moisture or oxygen .
The molecular structure of 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride can be represented using various structural notations:
The structure features a bicyclic framework with two fluorine atoms at the 7-position and a nitrogen atom incorporated into the ring system, contributing to its unique chemical properties and potential biological activities .
The chemical reactivity of 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is influenced by its functional groups and molecular structure. Key reactions include:
These reactions are significant for modifying the compound to create derivatives with enhanced or altered biological activities .
The mechanism of action for 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific biological targets such as enzymes or receptors in cellular systems. The fluorinated structure may enhance binding affinity and selectivity towards these targets, potentially modulating their activity.
Research indicates that compounds with similar bicyclic structures often exhibit unique pharmacological profiles due to their ability to mimic natural substrates or ligands in biochemical pathways .
The physical and chemical properties of 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride include:
These properties are crucial for determining its handling, storage conditions, and potential applications in research and industry .
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific applications:
Ongoing research continues to explore its potential therapeutic applications and novel uses in various scientific fields .
The compound 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride is a fluorinated azabicyclic scaffold with systematic IUPAC nomenclature reflecting its fused-ring architecture. The base structure, 3-azabicyclo[4.1.0]heptane, consists of a piperidine ring (six-membered, nitrogen-containing) fused to an aziridine ring (three-membered) at the C1-C7a bond [9]. The prefix "7,7-difluoro" specifies two fluorine atoms attached to the bridgehead carbon (C7) of the aziridine moiety. The hydrochloride salt form enhances stability and solubility for pharmacological applications [4].
Key structural features include:
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
CAS Number (free base) | 1258652-02-6 [8] [9] |
CAS Number (hydrochloride) | Not specified (see CID 71656098) [2] |
Molecular Formula (salt) | C₆H₁₀ClF₂N [2] |
Boiling Point (predicted) | 139.2 ± 30.0 °C [8] |
pKa (predicted) | 8.67 ± 0.40 [8] |
Density (predicted) | 1.20 ± 0.1 g/cm³ [8] |
The geminal difluoro group at C7 stabilizes the highly strained aziridine ring by reducing its reactivity toward nucleophiles, a feature leveraged in drug design to modulate metabolic pathways [3] [7].
Fluorination profoundly alters the physicochemical and biological properties of azabicyclic scaffolds. The gem-difluoro substitution at the aziridine bridgehead in 7,7-difluoro-3-azabicyclo[4.1.0]heptane confers three key advantages:
Table 2: Impact of Fluorination on Piperidine-Based Scaffolds
Property | Non-Fluorinated Analog | 7,7-Difluoro Derivative |
---|---|---|
Metabolic Half-life | Short (e.g., <1h) | Extended (e.g., >4h) [5] |
Aziridine Ring Stability | Prone to nucleophilic opening | Stabilized [7] |
pKa of N | ~10.5 (strong base) | ~8.67 (moderate base) [8] |
Recent advances highlight fluorinated piperidines in >20 drug classes, including antipsychotics (e.g., Melperone fluorinated analogs) and anticancer agents, where fluorine enhances target affinity by 3–10-fold compared to non-fluorinated counterparts [3] [5].
Bicyclic piperidine scaffolds emerged as privileged structures in drug discovery due to their structural diversity and ability to mimic bioactive conformations. The evolution progressed through three phases:
Table 3: Milestones in Bicyclic Piperidine Drug Development
Era | Representative Compounds | Therapeutic Area |
---|---|---|
1950s | Meperidine | Analgesia [6] |
1980s | Diphenidol | Antiemetic [3] |
1990s | Tiagabine | Epilepsy [6] |
2010s | Fluorinated Melperone analogs | Antipsychotic [3] |
2020s | 7,7-Difluoro-3-azabicycloheptanes | Targeted covalent inhibitors [7] |
Modern synthetic strategies, such as Pd-catalyzed hydrogenation of fluoropyridines and diastereoselective cyclizations, enable efficient access to these complex architectures [3] [7]. Over 60 fluorinated drugs gained FDA approval between 2016–2022, underscoring fluorine’s critical role in advancing bicyclic piperidine therapeutics [5].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1